5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine

Lipophilicity LogP Membrane permeability

Secure your supply of this exact 3-amino regioisomer to avoid uncontrolled variability in your SAR campaigns. The sterically congested N1-(pentan-3-yl) group and 5-methyl substitution provide a distinct LogP (2.18) and high Fsp³ (0.67) that cannot be replicated by linear N-alkyl or unsubstituted analogs. Substituting the 4-amino regioisomer (LogP 1.59) or des-methyl analog (LogP 1.83) risks failure in achieving adequate permeability or occupying hydrophobic sub-pockets. With 1 HBD and 2 HBA, this scaffold ensures a predictable pharmacophoric fit, reducing misinterpretation during hit-to-lead progression. Order the free base (≥95% purity) or the hydrochloride salt (CAS 1432681-84-9) to build your CNS-oriented fragment library on a reliable lipophilicity starting point.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13317626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCC(CC)N1C(=CC(=N1)N)C
InChIInChI=1S/C9H17N3/c1-4-8(5-2)12-7(3)6-9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11)
InChIKeyXHIGIHCQYVCHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine: Core Physicochemical Identity and Procurement Baseline


5-Methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine (CAS 1240575-23-8) is a low-molecular-weight (167.26 g/mol) heterocyclic primary amine belonging to the class of N1‑branched‑alkyl 3‑aminopyrazoles . The compound carries a methyl substituent at the 5‑position of the pyrazole ring and a pentan‑3‑yl (1‑ethylpropyl) group on the endocyclic N1 nitrogen, generating a sterically congested environment around the 3‑NH₂ group. The free base is typically offered at ≥95 % purity, with the hydrochloride salt (CAS 1432681-84-9) also commercially available .

Why Generic Substitution of 5-Methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine Fails in Research and Industrial Applications


The N‑branched pentan‑3‑yl group imposes a distinct steric and electronic profile that cannot be replicated by linear N‑alkyl or unsubstituted pyrazole analogs. Computed partition coefficients (LogP), hydrogen‑bond donor (HBD) and acceptor (HBA) counts, and the fraction of sp³‑hybridized carbons (Fsp³) diverge measurably among the four closest regioisomers and the des‑methyl anologue . These parameters directly impact membrane permeability, solubility, and the compound‘s utility as a fragment or building block in medicinal chemistry, meaning in‑class interchange introduces uncontrolled variability in SAR campaigns, formulation trials, and process reproducibility .

Quantitative Differentiation Evidence for 5-Methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine Relative to Closest Analogs


Lipophilicity (LogP) Advantage Over the Des‑Methyl Analog 1-(Pentan-3-yl)-1H-pyrazol-3-amine

The 5‑methyl substituent on the pyrazole ring increases computed LogP by 0.36 units compared with the des‑methyl analog 1‑(pentan‑3‑yl)‑1H‑pyrazol‑3‑amine (CAS 1240569‑95‑2) . This translates into a measurable difference in predicted passive membrane permeability and may reduce aqueous solubility, key parameters for fragment‑based screening and CNS‑penetrant designs.

Lipophilicity LogP Membrane permeability Drug design

Significant LogP Differentiation from the 4‑Amino Regioisomer 5-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine

Moving the amino group from the 3‑position to the 4‑position on the pyrazole ring lowers the computed LogP by 0.60 units, indicating that the 3‑amine regioisomer is considerably more lipophilic than its 4‑amine counterpart [1]. This difference is large enough to alter tissue distribution and binding kinetics.

Regioisomer differentiation LogP Lipophilicity Isosteric replacement

Divergent Hydrogen‑Bond Donor/Acceptor Profile Relative to the 3‑(Pentan‑3‑yl)‑1H‑pyrazol‑5‑amine Scaffold

The target compound presents one hydrogen‑bond donor (the exocyclic NH₂) and two hydrogen‑bond acceptors (the pyridine‑like nitrogen atoms) . In contrast, the isomeric 3‑(pentan‑3‑yl)‑1H‑pyrazol‑5‑amine scaffold (CAS 81114‑33‑2) variably displays a different H‑bond acceptor count (3) depending on the computational model, a direct consequence of the shift of the amine from the 3‑ to the 5‑position . This alters the compound‘s pharmacophoric fingerprint and its ability to engage specific target‑binding pockets.

Hydrogen bonding HBD HBA Physicochemical differentiation Scaffold selection

Higher Fraction of sp³‑Hybridized Carbon (Fsp³) versus Planar 4‑Amino and Des‑Methyl Analogs

The target compound exhibits an Fsp³ of 0.67, meaning two‑thirds of its carbon atoms are sp³‑hybridized . This value is higher than that of the des‑methyl analog 1‑(pentan‑3‑yl)‑1H‑pyrazol‑3‑amine (Fsp³ = 0.63) and exceeds the value typical for 4‑amino regioisomers. A higher Fsp³ correlates with greater molecular shape diversity and has been associated with a higher probability of clinical progression in fragment‑derived leads.

Fsp3 Molecular complexity Three‑dimensionality Fragment‑based drug discovery

High‑Value Application Scenarios for 5-Methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine Where In‑Class Substitution Carries Measurable Risk


Fragment‑Based Lead Discovery Targeting CNS‑Penetrant Kinase Inhibitors

The compound‘s intermediate LogP (2.18) and moderate HBD/HBA count suit it for CNS‑oriented fragment libraries where permeability and solubility must be balanced. Substituting the 4‑amino regioisomer (LogP 1.59) could prematurely terminate a series by failing to achieve adequate brain exposure, while the des‑methyl analog (LogP 1.83) may lack the steric bulk needed to occupy a hydrophobic sub‑pocket. Procurement of the exact 3‑amine scaffold ensures SAR is built on the correct lipophilicity starting point .

Scaffold‑Hopping Campaigns Requiring a Defined 1,3‑Amino‑Pyrazole Pharmacophore

When a target‘s crystal structure reveals a well‑delineated H‑bond donor‑acceptor pattern, the 3‑amine regioisomer (HBD=1, HBA=2) provides a predictable pharmacophoric fit, whereas the 5‑amine isomer offers an additional acceptor that can engage non‑specific hydrogen bonds. Using the target compound as the core scaffold reduces the risk of misinterpreted SAR during hit‑to‑lead progression .

Development of High‑Sparsity Screening Libraries for Novel Target Classes

With an Fsp³ of 0.67, the compound ranks among the more three‑dimensional fragment‑sized amines. In sparse‑matrix screening collections designed to sample shape diversity broadly, the target compound provides a phenotype that is distinct from flatter pyrazole cores, potentially unlocking hits against protein‑protein interaction targets where planarity is penalized .

Quote Request

Request a Quote for 5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.